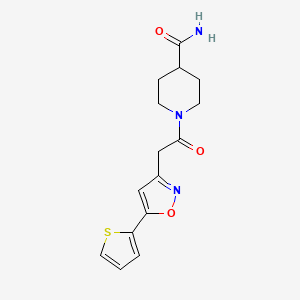

1-(2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c16-15(20)10-3-5-18(6-4-10)14(19)9-11-8-12(21-17-11)13-2-1-7-22-13/h1-2,7-8,10H,3-6,9H2,(H2,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPLJHMSWVLNBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)CC2=NOC(=C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction. This is followed by the introduction of the thiophene ring via a cross-coupling reaction. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the acylation of the piperidine ring to form the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the cycloaddition and cross-coupling reactions, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include alkyl halides and amines.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Isoxazolines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that isoxazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide have been evaluated for their efficacy against various cancer cell lines. In particular, derivatives with thiophene and isoxazole functionalities have shown promising results against breast cancer cells (MCF-7), with IC50 values indicating potent activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Isoxazole derivatives have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro studies revealed that certain modifications to the isoxazole ring enhance antibacterial efficacy, suggesting that the structure of 1-(2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide could be optimized for better antimicrobial performance .

Anti-inflammatory Effects

Anti-inflammatory properties are another significant aspect of this compound's profile. Research has shown that isoxazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. The presence of the thiophene group is believed to contribute to this activity, enhancing the overall efficacy of the compound .

Case Study 1: Cancer Cell Line Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several isoxazole derivatives and tested their cytotoxicity against MCF-7 and A549 cell lines. The study found that compounds structurally similar to 1-(2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide exhibited significant growth inhibition at low concentrations, confirming their potential as anticancer agents .

Case Study 2: Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial activity of various isoxazole derivatives against common pathogens. The results indicated that certain derivatives showed enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the piperidine or thiophene components could lead to more effective antimicrobial agents .

Data Tables

Mechanism of Action

The mechanism of action of 1-(2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, heterocyclic systems, and functional groups, leading to variations in physicochemical and pharmacological properties. Below is a comparative analysis with key examples:

1-(2-(2-Chlorophenyl)-2-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetyl)-4-phenylthiosemicarbazide (Compound 6)

- Structure : Features a benzoisoxazole ring with a fluorine substituent, a chlorophenyl group, and a thiosemicarbazide terminal group.

- Key Differences: Heterocycle: The benzoisoxazole in Compound 6 vs. the thiophene-isoxazole in the target compound. The fluorine in benzoisoxazole enhances metabolic stability and electron-withdrawing effects, whereas the thiophene’s electron-rich nature may improve π-π interactions . Functional Group: Thiosemicarbazide (N–H and S–H donors) in Compound 6 vs. carboxamide (O–H and N–H donors) in the target. Thiosemicarbazides often exhibit metal-chelating properties, which could influence mechanisms like enzyme inhibition or redox cycling.

Piperidine-4-carboxamide Derivatives with Isoxazole-Thiophene Hybrids

- Example : Analogues replacing thiophene with pyridine or phenyl.

- Impact of Thiophene vs. Pyridine : Thiophene’s lower basicity and higher lipophilicity may enhance blood-brain barrier penetration compared to pyridine’s polar nature.

- Carboxamide vs. Ester : Carboxamide derivatives generally exhibit better metabolic stability and hydrogen-bonding capacity than esters, which are prone to hydrolysis.

Pharmacological Implications

- Binding Affinity : The thiophene-isoxazole moiety in the target compound may offer superior binding to targets requiring planar aromatic interactions (e.g., kinase ATP pockets) compared to bulkier benzoisoxazoles.

- Solubility : The carboxamide group likely improves aqueous solubility relative to thiosemicarbazides or halogenated analogs, aiding bioavailability.

Tabulated Comparison of Key Properties

Research Findings and Limitations

- Evidence Gaps: Direct pharmacological data (e.g., IC50, toxicity) for the target compound are absent in the provided sources. Current comparisons rely on structural inferences and known structure-activity relationships (SAR).

- SAR Insights :

- Fluorine and chlorine substituents (as in Compound 6) improve metabolic stability but may increase toxicity risks.

- Thiophene’s electron-rich nature could enhance target engagement in CNS applications compared to benzoisoxazole.

Biological Activity

1-(2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide is a compound that integrates isoxazole and thiophene moieties into a piperidine framework. This unique structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

The biological activity of 1-(2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide is primarily attributed to its interaction with various molecular targets. The isoxazole and thiophene rings facilitate binding to specific receptors or enzymes, influencing signal transduction pathways. Notably, compounds with similar structures have been reported to act as CCR5 antagonists, inhibiting HIV replication by blocking viral entry into host cells .

Biological Activity Overview

Case Studies and Research Findings

-

Antiviral Activity :

A study demonstrated that piperidine derivatives similar to the compound displayed significant inhibitory effects on CCR5-utilizing HIV strains. The lead compound showed an EC50 value of 1.1 nM, indicating potent antiviral activity . -

Anticancer Potential :

Research highlighted the anticancer properties of isoxazole derivatives, including those with thiophene substitutions. For instance, compounds exhibiting IC50 values below 0.25 μM against HepG2 liver cancer cells were noted, suggesting that modifications to the piperidine structure could enhance cytotoxicity against cancer cells . -

Enzyme Interaction Studies :

Inhibitory effects on soluble epoxide hydrolase were observed in related piperidine derivatives, showcasing their potential as therapeutic agents in managing cardiovascular diseases by modulating lipid metabolism .

Q & A

Q. How can researchers optimize the synthesis of 1-(2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide, and what critical parameters influence yield?

Methodological Answer:

- Reaction Conditions : Reflux in acetic acid with sodium acetate as a catalyst (commonly used in heterocyclic condensations, as in and ). Optimal temperature ranges between 80–100°C, with reaction times of 3–5 hours.

- Precipitation and Purification : Filter the crystalline precipitate and wash sequentially with acetic acid, water, ethanol, and diethyl ether. Recrystallize from a DMF/acetic acid mixture (1:1 v/v) to enhance purity .

- Critical Parameters :

- Stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to thiazolone derivatives).

- Solvent polarity and reflux duration to avoid side reactions (e.g., over-acetylation).

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Analysis : Use - and -NMR to confirm the presence of the piperidine carboxamide moiety (δ 2.5–3.5 ppm for piperidine protons) and thiophene-isoxazole integration (δ 6.5–7.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- Chromatography : TLC (silica gel, ethyl acetate/hexane 3:7) with UV detection at 254 nm for monitoring reaction progress. HPLC (C18 column, acetonitrile/water gradient) for purity assessment .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

- Target Selection : Prioritize assays based on structural analogs (e.g., marine-derived amides/alkaloids with antiviral or anti-inflammatory activity, as in ).

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations.

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to the piperidine scaffold .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies of the thiophene-isoxazole-piperidine scaffold?

Methodological Answer:

- Analog Synthesis : Modify substituents on the thiophene ring (e.g., electron-withdrawing groups) or piperidine carboxamide (e.g., alkyl vs. aryl substitutions) to assess steric/electronic effects.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR. Validate with MD simulations (GROMACS) to study ligand-protein stability .

- Bioisosteric Replacement : Replace the isoxazole ring with 1,2,4-oxadiazole or pyrazole (see ) to evaluate metabolic stability .

Q. How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays).

- Data Normalization : Account for batch-to-batch variability in compound purity (HPLC >98%) and cell line passage numbers.

- Meta-Analysis : Compare data with structurally related compounds (e.g., ’s marine amides) to identify scaffold-specific trends .

Q. What experimental approaches elucidate the reaction mechanism of acetyl-piperidine intermediate formation?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via -NMR to identify intermediates (e.g., enol acetate formation).

- Isotopic Labeling : Use -labeled acetic acid to trace acetylation pathways.

- DFT Calculations : Simulate transition states (Gaussian 09) for key steps like nucleophilic acyl substitution or cyclization .

Q. How can stability and degradation profiles of this compound be assessed under physiological conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions.

- LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed carboxamide or oxidized thiophene).

- Pharmacokinetic Stability : Incubate with liver microsomes (human/rat) to assess metabolic susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.